molecular formula C10H16ClNO3 B1493944 N-methylepinephrine hydrochloride CAS No. 62-22-6

N-methylepinephrine hydrochloride

Cat. No. B1493944
CAS RN: 62-22-6
M. Wt: 233.69 g/mol
InChI Key: ONSKRXJOMDVYGQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of N-Methylepinephrine hydrochloride is C10H16ClNO3 . Its molecular weight is 233.69 g/mol. The structure of N-Methylepinephrine hydrochloride includes a benzene ring with two hydroxyl groups and a side chain containing a hydroxyl group and a dimethylamino group.


Physical And Chemical Properties Analysis

N-Methylepinephrine hydrochloride is a crystalline substance . The melting point of the D(-)-Form is 149-150° . The optical rotation of the D(-)-Form is -65.1° (c = 1.41 in 0.5N HCl) . The L(+)-Form also has a melting point of 149-150°, but its optical rotation is +62.3° (c = 1.4) .

Scientific Research Applications

Ophthalmological Use

  • Application in Ophthalmology : Phenylephrine hydrochloride, closely related to N-methylepinephrine hydrochloride, has been used extensively in ophthalmology. It is known for its sympathomimetic activity and acts as a potent vasopressor and vasoconstrictor. Phenylephrine relaxes the sphincter muscle of the iris and contracts the radial fibers, making it useful in ocular applications (Heath & Geiter, 1949).

Biochemical Research

  • Analysis in Human Urine : N-Methylepinephrine has been identified and quantified in human urine, particularly in hypertensive patients and those with pheochromocytoma, a type of tumor. This demonstrates its significance in biochemical research related to hypertension and adrenal gland disorders (Gerlo, Malfait, & Dupont, 1987).
  • Inhibitor of Norepinephrine Uptake : Certain derivatives of N-methylepinephrine, such as dl-N-Methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine hydrochloride, have been shown to inhibit the uptake of norepinephrine in rat brain synaptosomes and heart, indicating their potential use in neuroscientific research (Wong, Horng, & Bymaster, 1975).

Neurological Research

  • Inhibition of Norepinephrine N-Methyltransferase : Studies have shown that certain compounds, such as LY134046, inhibit norepinephrine N-methyltransferase, which is involved in the conversion of norepinephrine to epinephrine. This highlights its application in researching the function of epinephrine-forming neurons in the brain (Fuller et al., 1981).

Physiological Research

  • Cardiovascular Studies : Research involving carbon-11-labeled meta-hydroxyephedrine (a catecholamine analog of N-methylepinephrine) in rat hearts has provided insights into the sympathetic nerve terminals of the heart. This suggests its utility in cardiovascular studies (DeGrado et al., 1993).

Future Directions

While specific future directions for N-Methylepinephrine hydrochloride are not mentioned in the search results, the field of controlled drug delivery is a promising area of research . This could potentially involve the use of N-Methylepinephrine hydrochloride in novel drug delivery systems.

properties

IUPAC Name

4-[2-(dimethylamino)-1-hydroxyethyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-11(2)6-10(14)7-3-4-8(12)9(13)5-7;/h3-5,10,12-14H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSKRXJOMDVYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC(=C(C=C1)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501018938
Record name N-Methylepinephrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501018938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylepinephrine hydrochloride

CAS RN

62-22-6
Record name 1,2-Benzenediol, 4-[2-(dimethylamino)-1-hydroxyethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylepinephrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylepinephrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501018938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLEPINEPHRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D1B6XEV7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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